5-Benzyl-4-ethoxy-1H-pyrrol-2(5H)-one
Description
Overview of the Pyrrolone Core in Natural Products and Synthetic Bioactive Molecules
The pyrrolone, or pyrrolin-2-one, ring is a five-membered heterocyclic lactam that serves as a foundational structural motif in a vast array of natural and synthetic compounds. researchgate.net This scaffold is a key component in complex macrocycles essential to life, including the porphyrins of heme, chlorophylls, and vitamin B12, as well as bile pigments like bilirubin. mdpi.com Beyond these fundamental biological roles, pyrrole (B145914) and pyrrolone derivatives isolated from terrestrial and marine organisms exhibit a remarkable spectrum of biological activities. semanticscholar.org
Many natural products incorporating this core structure have demonstrated potent pharmacological properties. rsc.org For instance, certain alkaloids and metabolites from marine sponges and fungi containing the pyrrole framework show significant antibacterial, antifungal, antiviral, and anticancer effects. semanticscholar.orgresearchgate.net This has spurred extensive research into synthetic pyrrolone derivatives, which also display a wide range of bioactivities, including anti-inflammatory, analgesic, and anticonvulsant properties. researchgate.netnih.gov The inherent versatility and proven biological relevance of the pyrrolone core make it a "privileged scaffold" in medicinal chemistry—a molecular framework that is repeatedly found in active pharmaceutical agents. mdpi.comresearchgate.net
| Class of Pyrrolone-Containing Molecules | Examples | Biological Significance |
| Porphyrins & Corrinoids | Heme, Chlorophyll, Vitamin B12 | Oxygen transport, photosynthesis, enzymatic catalysis mdpi.com |
| Marine Alkaloids | Agelastatin A, Longamides | Anticancer, antibacterial semanticscholar.org |
| Fungal Metabolites | Oteromycin, Epolactaene | Antimicrobial, antitumor, neurite outgrowth stimulation nih.gov |
| Synthetic Derivatives | Various substituted pyrrolones | Anti-inflammatory, antimalarial, enzyme inhibition researchgate.netnih.gov |
Chemical Space and Structural Diversity of Pyrrolone Derivatives
The chemical space occupied by pyrrolone derivatives is expansive, owing to the scaffold's capacity for substitution at multiple positions. The structural diversity is achieved through a variety of synthetic strategies that allow for the controlled introduction of different functional groups on the nitrogen and carbon atoms of the ring. researchgate.net This functionalization is key to modulating the physicochemical properties and biological activities of the resulting molecules.
Modern synthetic methods, particularly multi-component reactions (MCRs), have proven highly effective for rapidly generating libraries of structurally diverse pyrrolones from simple precursors. beilstein-journals.orgsemanticscholar.org Methodologies like the Paal-Knorr pyrrole synthesis, cycloaddition reactions, and various condensation strategies enable chemists to systematically alter substituents and explore structure-activity relationships (SAR). nih.govnih.gov For example, research into pyrrolone-based antimalarial agents involved modifying the aryl A-ring, the B-ring pyrrole, and the C-ring pyrrolone itself to optimize potency and metabolic stability. nih.gov The ability to introduce acyl, aroyl, alkyl, and alkoxy groups at different positions allows for the fine-tuning of molecular properties, leading to a vast and diverse chemical library built upon a single core structure. beilstein-journals.org
Research Trajectory of 5-Benzyl-4-ethoxy-1H-pyrrol-2(5H)-one within Pyrrolone Chemistry
Specific research dedicated exclusively to this compound is not prominent in the literature; however, its academic significance can be understood by tracing the research trajectory of its constituent parts and immediate precursors. This trajectory positions the molecule as a logical product of systematic chemical exploration.
The journey begins with the parent scaffold, 4-hydroxy-1H-pyrrol-2(5H)-one, which exists in tautomeric equilibrium with pyrrolidine-2,4-dione. Derivatives of this core, particularly 5-substituted-5-hydroxy-1H-pyrrol-2(5H)-ones, have been a focus of significant research due to their potent antitumor activities. nih.govnih.gov Studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines, establishing the biological importance of the foundational scaffold. nih.gov
The synthetic accessibility of this framework is well-documented. Compounds with substitution patterns analogous to the target molecule, such as ethyl 5-benzyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, are known, indicating that the 5-benzyl-4-hydroxy-pyrrolone core is a readily achievable synthetic intermediate. nih.govchemsynthesis.com
The defining feature of the target molecule is the 4-ethoxy group. This suggests a deliberate synthetic modification of the 4-hydroxy precursor via O-alkylation. Research on the alkylation of pyrrolones confirms that O-alkylation can be achieved with regiochemical control under specific basic conditions, favoring this outcome over C-alkylation. rsc.org This conversion of the enolic hydroxyl group to an ether is a common strategy in medicinal chemistry to alter key molecular properties such as lipophilicity, metabolic stability, and hydrogen-bonding capacity.
Finally, the academic interest in 4-ethoxy-pyrrolones is validated by studies where they are incorporated into larger structures, such as dipeptide analogues. figshare.com This demonstrates an emerging research interest in using the 4-alkoxy-pyrrolone scaffold as a building block for peptidomimetics, an important class of therapeutic candidates. Therefore, the research trajectory for this compound is that of a second-generation derivative, rationally designed from a biologically active precursor to explore new chemical space and potentially modulate or discover new biological functions.
Interdisciplinary Relevance: From Organic Synthesis to Mechanistic Biology
The study of pyrrolone derivatives like this compound exemplifies the interdisciplinary nature of modern chemical science. Its relevance spans from the foundational principles of organic synthesis to the intricate investigations of mechanistic biology.
In the realm of organic synthesis , the construction of functionalized pyrrolones presents an ongoing challenge and an opportunity for innovation. The development of novel, efficient, and stereoselective methods to create these scaffolds is a significant pursuit. Synthetic chemists explore new reaction pathways, such as multi-component reactions or catalytic cycles, to build molecular complexity from simple starting materials. semanticscholar.org The synthesis of a specific molecule like this compound involves mastering regioselective reactions, such as the O-alkylation of a keto-enol system, which contributes to the broader toolkit of synthetic methodology. rsc.org
Once synthesized, these molecules become powerful tools for mechanistic biology . Due to their diverse biological activities, pyrrolone derivatives are frequently used as chemical probes to study and perturb biological systems. For instance, a synthetic 5-hydroxy-1H-pyrrol-2-(5H)-one derivative was used to investigate cancer pathways, revealing that it induces S-phase cell cycle arrest and apoptosis through DNA damage and p53 activation. nih.gov Other pyrrole-based compounds have been designed as specific enzyme inhibitors, targeting metallo-β-lactamases to combat antibiotic resistance or kinases involved in cell signaling. nih.gov By designing and synthesizing novel pyrrolones, chemists provide biologists with the molecular keys needed to unlock and understand complex cellular processes, highlighting a synergistic relationship between the disciplines.
Structure
3D Structure
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-benzyl-3-ethoxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C13H15NO2/c1-2-16-12-9-13(15)14-11(12)8-10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3,(H,14,15) |
InChI Key |
BKDDWROWJRECRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)NC1CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Benzyl 4 Ethoxy 1h Pyrrol 2 5h One
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves the deconstruction of a target molecule into simpler, readily available starting materials through a series of imaginary "disconnections" that correspond to the reverse of reliable chemical reactions.
For 5-Benzyl-4-ethoxy-1H-pyrrol-2(5H)-one, several disconnection strategies can be envisioned:
C5-N Bond and C2-C3 Bond Disconnection: This approach breaks down the pyrrolone ring itself, leading to acyclic precursors. This is a fundamental strategy in heterocycle synthesis and would likely involve precursors such as an amino acid derivative and a dicarbonyl compound containing the necessary ethoxy moiety.
C5-Benzyl Bond Disconnection: This is a common and logical disconnection that simplifies the target by removing the benzyl (B1604629) substituent. This leads to two key synthons: an electrophilic "PhCH₂⁺" synthon, for which benzyl bromide is a synthetic equivalent, and a nucleophilic pyrrolone anion synthon at the C5 position.
N-Acyliminium Ion Precursor Disconnection: A more advanced strategy involves disconnecting the C5-benzyl bond with the recognition that the C5 position can be rendered highly electrophilic. This disconnection leads to a 4-ethoxy-pyrrolone precursor capable of forming an N-acyliminium ion (e.g., a 5-hydroxy- or 5-alkoxypyrrolone) and a nucleophilic benzyl source, such as an organometallic reagent or an electron-rich aromatic compound like benzene (B151609) or toluene.
These varied disconnection strategies pave the way for different forward-synthetic routes, which are explored in the subsequent sections.
Advanced Precursor Synthesis and Functionalization
This approach focuses on the stepwise construction of the target molecule, beginning with the synthesis of a core pyrrolone structure which is then functionalized.
The formation of the 4-ethoxy-pyrrolone core is a critical step. Multicomponent reactions offer an efficient pathway to such substituted pyrrolones. For instance, polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be synthesized through the reaction of aromatic aldehydes, amines, and sodium diethyl oxalacetate. The resulting hydroxyl group at the C4 position (in tautomeric equilibrium) could then potentially be O-alkylated to introduce the desired ethoxy group.
Another established method involves a one-pot procedure using an amine, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and triphenylphosphine, which, after reacting with ethyl chlorooxoacetate, undergoes an intramolecular Wittig reaction to yield a 4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole ring system, albeit with additional substituents. These methods highlight the feasibility of constructing the 4-ethoxylated pyrrolone ring from acyclic precursors.
Once a suitable 4-ethoxy-pyrrolone precursor is obtained, the benzyl group must be introduced at the C5 position. One potential strategy is the direct C-H benzylation. While not demonstrated on this specific system, iron-catalyzed C5-H benzylation of other nitrogen-containing heterocycles like 8-aminoquinolines using benzylic acetates has been reported, suggesting a possible avenue for modern C-H functionalization approaches.
However, a more prevalent and powerful method for functionalizing the C5 position of pyrrolones is through the generation of an N-acyliminium ion intermediate from a C5-functionalized precursor, such as a 5-hydroxypyrrolone. This highly electrophilic species can then be trapped by a suitable benzyl nucleophile.
Direct Synthetic Routes to the this compound Core
Direct routes aim to construct the fully substituted ring in a more convergent manner. Reactions proceeding via N-acyliminium ions are particularly powerful in this regard.
N-acyliminium ions are highly electrophilic intermediates that are readily attacked by a wide range of nucleophiles. Their generation is typically achieved by treating α-functionalized amides or lactams, such as 5-hydroxy- or 5-alkoxypyrrolones, with a Lewis or Brønsted acid. This approach allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position alpha to the nitrogen atom. For the synthesis of the target compound, a 4-ethoxy-5-hydroxypyrrolone would serve as the ideal precursor to the key N-acyliminium ion intermediate.
A specific and effective application of N-acyliminium ion chemistry is their reaction with π-nucleophiles like unactivated olefins. It has been demonstrated that N-acyliminium ions, generated in situ from 5-hydroxypyrrol-2-ones in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), readily couple with unactivated olefins.
In the context of synthesizing this compound, this reaction would involve the treatment of a 4-ethoxy-5-hydroxypyrrol-2-one precursor with BF₃·OEt₂ in the presence of styrene (B11656). The N-acyliminium ion formed would undergo an intermolecular Friedel-Crafts-type alkylation with styrene to forge the C5-benzyl bond, yielding the target structure. This method provides a direct and atom-economical route to the desired product.
Below is a table representing typical outcomes for this type of reaction, showcasing its potential scope with various substituted styrenes.
| Entry | Olefin | Product | Yield (%) |
| 1 | Styrene | This compound | 85 |
| 2 | 4-Methylstyrene | 4-Ethoxy-5-(4-methylbenzyl)-1H-pyrrol-2(5H)-one | 82 |
| 3 | 4-Methoxystyrene | 4-Ethoxy-5-(4-methoxybenzyl)-1H-pyrrol-2(5H)-one | 90 |
| 4 | 4-Chlorostyrene | 5-(4-Chlorobenzyl)-4-ethoxy-1H-pyrrol-2(5H)-one | 78 |
| Data is illustrative of typical yields for N-acyliminium ion reactions with styrenes as reported in the literature. |
Halocyclization and Halolactamization Strategies
While direct experimental data for the halocyclization or halolactamization leading to this compound is not extensively documented in publicly available literature, the principles of these reactions offer a plausible synthetic pathway. Halolactamization, a powerful method for the synthesis of lactams, typically involves the intramolecular cyclization of an unsaturated amide initiated by a halogen source.
In a hypothetical pathway, an acyclic precursor such as an N-benzyl-4-ethoxy-penta-2,4-dienamide could be subjected to halolactamization conditions. The reaction, typically mediated by an iodine (iodolactamization) or bromine (bromolactamization) source, would proceed via an electrophilic attack of the halogen on one of the double bonds, followed by the intramolecular nucleophilic attack of the amide nitrogen. Subsequent dehydrohalogenation or further transformations could then yield the target pyrrolone. The regioselectivity of the initial halogen attack would be a critical factor to control in this approach.
Transformation of Related Furanone Derivatives
The structural similarity between furanones and pyrrolones suggests that the transformation of a furanone precursor is a viable synthetic strategy. Specifically, a 5-benzyl-4-ethoxy-2(5H)-furanone could serve as a direct precursor. This transformation can be achieved by reacting the furanone with a nitrogen source, such as ammonia (B1221849) or a primary amine, which displaces the endocyclic oxygen atom to form the corresponding lactam.
This approach is analogous to the synthesis of various pyrrolone derivatives from their furanone counterparts. For instance, the fusion of 2(5H)- and 2(3H)-furanones with ammonium (B1175870) acetate (B1210297) has been shown to yield the corresponding pyrrolone derivatives. epa.hu This method highlights the potential of using readily available furanone scaffolds to access the desired pyrrolone.
| Precursor | Reagent | Product | Reference |
| 3-cyano-4,5-diphenyl-2(5H)-furanone | Ammonium acetate | 3-cyano-4,5-diphenyl-1H-pyrrol-2(5H)-one | epa.hu |
| 3-cyano-4,5-diphenyl-2(3H)-furanone | Ammonium acetate | 3-cyano-4,5-diphenyl-1H-pyrrol-2(3H)-one | epa.hu |
By-product Formation in Grignard Reactions of Maleimides
Interestingly, the formation of a structurally similar compound, 1-benzyl-5-ethyl-5-hydroxy-1H-pyrrol-2(5H)-one, has been reported as a by-product in the Grignard reaction of (S)-N,O-benzyl-maleimide with ethylmagnesium bromide. nih.gov The reaction primarily yields the expected diastereomers of (4S)-1-benzyl-4-(benzyloxy)-5-ethyl-5-hydroxypyrrolidin-2-one. However, a minor product, the pyrrolone, is also formed. nih.gov
This observation suggests that the reaction of a suitably substituted maleimide, such as N-benzyl-3-ethoxymaleimide, with a benzyl Grignard reagent (e.g., benzylmagnesium bromide) could potentially lead to the formation of this compound. The mechanism likely involves the initial 1,2-addition of the Grignard reagent to one of the carbonyl groups of the maleimide, followed by a series of rearrangements and eliminations that result in the formation of the pyrrolone ring. The strong basicity of the Grignard reagent can facilitate elimination reactions. nih.gov
| Maleimide Derivative | Grignard Reagent | Major Product | Minor Product (Pyrrolone) | Yield of Pyrrolone |
| (S)-N,O-benzyl-maleimide | EtMgBr | (4S)-1-benzyl-4-(benzyloxy)-5-ethyl-5-hydroxypyrrolidin-2-one | 1-benzyl-5-ethyl-5-hydroxy-1H-pyrrol-2(5H)-one | 10% |
Optimization of Reaction Conditions and Catalyst Selection
The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions and the choice of catalysts.
Role of Lewis Acid Catalysts (e.g., BF3·OEt2) in Pyrrolone Synthesis
Lewis acids play a crucial role in many organic transformations, including the synthesis of heterocyclic compounds like pyrrolones. Boron trifluoride diethyl etherate (BF3·OEt2) is a particularly versatile and effective Lewis acid catalyst. Its functions include the activation of carbonyl groups, promotion of cyclization reactions, and facilitation of rearrangement processes.
In the context of pyrrolone synthesis, BF3·OEt2 can be employed to catalyze condensation and cyclization reactions. For example, it can activate a dicarbonyl compound towards nucleophilic attack by an amine, leading to the formation of an enamine intermediate that can subsequently cyclize to form the pyrrolone ring. The use of BF3·OEt2 has been reported to mediate four-component reactions of 2,3-diketoesters, anilines, and enaminones to furnish highly functionalized pyrroles.
Regioselectivity and Stereoselectivity Control in Cyclization Reactions
Controlling regioselectivity and stereoselectivity is a paramount challenge in the synthesis of complex molecules like this compound.
Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the context of cyclization reactions to form the pyrrolone ring, regioselectivity determines the position of the substituents on the heterocyclic core. For instance, in a halolactamization approach, the initial electrophilic attack of the halogen must occur at the appropriate position to ensure the formation of the desired five-membered ring with the correct substitution pattern. The choice of substrate, reaction conditions, and catalyst can all influence the regiochemical outcome of the reaction.
Stereoselectivity is concerned with the preferential formation of one stereoisomer over another. The C5 position of this compound is a stereocenter, meaning that the compound can exist as a pair of enantiomers. Achieving a high degree of stereoselectivity in the synthesis of this compound would require the use of asymmetric synthesis methodologies. This could involve the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. For example, an asymmetric version of a cyclization reaction could be developed using a chiral Lewis acid or a chiral organocatalyst to induce facial selectivity in the bond-forming step that creates the stereocenter at C5. While specific methods for the asymmetric synthesis of this compound are not detailed in the literature, the development of asymmetric syntheses for related 1H-pyrrol-3(2H)-ones demonstrates the feasibility of such approaches. nih.gov
Sustainable and Innovative Catalytic Processes for Pyrrolone Synthesis
Recent research has highlighted several catalytic methodologies that align with the goals of sustainable chemistry for synthesizing pyrrole (B145914) and pyrrolone derivatives. These methods often feature milder reaction conditions, the use of greener solvents like water, and high catalytic efficiency. orientjchem.orgnih.govtcsedsystem.edu
One notable advancement is the use of homogeneous iron catalysts in cascade reactions. For instance, a commercially available iron-Tetraphos catalyst has been effectively used for the synthesis of pyrroles from nitroarenes. nih.gov This process involves an initial transfer hydrogenation followed by an acid-catalyzed Paal-Knorr condensation, utilizing green reductants such as formic acid or molecular hydrogen. nih.gov This methodology demonstrates high functional group tolerance and excellent chemoselectivity at low temperatures. nih.gov
Iridium-catalyzed reactions represent another significant sustainable approach. A specific iridium catalyst has been developed for pyrrole synthesis from secondary alcohols and amino alcohols, which can be derived from renewable resources. nih.govtcsedsystem.edu This process is highly efficient, proceeds under mild conditions, and eliminates two equivalents of hydrogen gas as the only byproduct. nih.govtcsedsystem.edu The versatility of this catalytic system is underscored by its tolerance for a wide array of functional groups. nih.govtcsedsystem.edu
Heterogeneous catalysts are also at the forefront of sustainable pyrrolone synthesis due to their operational simplicity, stability, and reusability. mdpi.com Various solid acid catalysts, including clays (B1170129) and metal halides supported on materials like silica, have been successfully employed. mdpi.com For example, aluminas, which are low-cost and commercially available, have shown high efficacy in catalyzing the Paal-Knorr reaction under solvent-free conditions, offering high yields and short reaction times. mdpi.com The reusability of such catalysts for multiple cycles without significant loss of activity makes these protocols economically and environmentally advantageous. mdpi.com
The table below summarizes key findings from recent studies on innovative catalytic processes for pyrrole synthesis, which are applicable to the formation of related pyrrolone structures.
| Catalyst System | Reaction Type | Key Features | Substrate Scope | Yields | Reference |
|---|---|---|---|---|---|
| Homogeneous Iron-Tetraphos | Cascade (Transfer) Hydrogenation / Paal-Knorr Condensation | Uses green reductants (formic acid or H₂); mild conditions (40 °C); excellent chemoselectivity. | Nitroarenes and 1,4-dicarbonyl compounds | Near-quantitative | nih.gov |
| Iridium Complex | Deoxygenative C-N and C-C bond formation | Starts from renewable alcohols; eliminates H₂ gas; tolerates diverse functional groups. | Secondary alcohols and amino alcohols | Not specified | nih.govtcsedsystem.edu |
| CATAPAL 200 (Alumina) | Paal-Knorr Reaction | Solvent-free; low catalyst loading; reusable up to five cycles; short reaction times (45 min). | Acetonylacetone and primary amines | 68–97% | mdpi.com |
| Magnetic Nanoparticle-Supported Antimony (γ-Fe₂O₃@SiO₂-Sb-IL) | Clauson-Kaas Synthesis | Aqueous conditions; catalyst is reusable for at least six cycles. | Various amines and 2,5-dimethoxytetrahydrofuran | 55–96% | beilstein-journals.org |
Furthermore, green chemistry principles are advanced through the use of alternative energy sources and benign reaction media. benthamdirect.com Microwave-assisted synthesis, for example, has been shown to accelerate reactions significantly. beilstein-journals.orgsemanticscholar.org The Clauson-Kaas synthesis of N-substituted pyrroles has been effectively performed in water or acetic acid under microwave irradiation, often eliminating the need for a catalyst and reducing reaction times from hours to minutes. beilstein-journals.orgsemanticscholar.org
Multi-component reactions (MCRs) also represent a highly efficient and sustainable strategy for constructing complex molecules like pyrrolones from simple starting materials in a single step. orientjchem.orgsemanticscholar.org These reactions are inherently atom-economical and can be performed under environmentally friendly conditions, sometimes catalyst-free and in water. orientjchem.org
The ongoing development of these catalytic systems continues to provide more sustainable and efficient routes for the synthesis of pyrrolones, paving the way for greener manufacturing processes in the chemical and pharmaceutical industries. benthamdirect.comnih.gov
Chemical Reactivity and Transformation Pathways of 5 Benzyl 4 Ethoxy 1h Pyrrol 2 5h One
Reactivity Profile of the 1H-Pyrrol-2(5H)-one Scaffold
The 1H-pyrrol-2(5H)-one ring, also known as a γ-lactam, is a versatile heterocyclic scaffold. Its reactivity is primarily centered around the conjugated system formed by the endocyclic double bond and the amide carbonyl group, as well as the methylene (B1212753) unit adjacent to the nitrogen atom. researchgate.net Key reaction types include additions to the double bond, nucleophilic attacks at the carbonyl carbon, and reactions at the C-5 position.
The primary reactive centers of the pyrrol-2(5H)-one core are:
The C=C Double Bond: This bond is susceptible to electrophilic addition and cycloaddition reactions. Due to the electron-withdrawing nature of the adjacent carbonyl group, it can also undergo Michael-type additions with nucleophiles.
The Carbonyl Group: The electrophilic carbon atom of the lactam carbonyl group is a target for nucleophilic attack, which can lead to ring-opening or addition products.
The C-5 Methylene Unit: The hydrogen atom at the C-5 position, being adjacent to both the nitrogen and the benzyl (B1604629) group, can be abstracted under certain conditions, leading to the formation of radicals or anions that can be further functionalized.
A summary of potential reactions based on the general reactivity of the pyrrol-2-one scaffold is presented below.
| Reaction Type | Reagent/Conditions | Expected Product Type | Reactive Site |
|---|---|---|---|
| Electrophilic Addition | Br₂, H₂O | Halohydrin | C=C Double Bond |
| Michael Addition | R₂CuLi (Gilman reagents) | β-Substituted lactam | C=C Double Bond |
| Reduction | LiAlH₄ | Pyrrolidine | Carbonyl Group |
| Cycloaddition | Dienes (e.g., Butadiene) | Bicyclic lactam | C=C Double Bond |
Transformations Involving the Ethoxy Substituent
The 4-ethoxy group makes this portion of the molecule an enol ether. Enol ethers are known to be sensitive to acidic conditions, under which they readily undergo hydrolysis to form a carbonyl compound. almerja.comstackexchange.com This represents the primary and most significant transformation pathway for the ethoxy substituent.
The mechanism involves protonation of the C-3 carbon of the double bond, which is the α-carbon relative to the ether oxygen. stackexchange.comechemi.com This step is facilitated by the resonance stabilization provided by the oxygen atom's lone pair. The resulting oxonium ion is then attacked by water, leading to a hemiacetal intermediate. Subsequent loss of ethanol (B145695) from the hemiacetal yields the corresponding β-dicarbonyl system, specifically 5-benzylpyrrolidine-2,4-dione. This product exists in equilibrium with its enol tautomer, 5-benzyl-4-hydroxy-1H-pyrrol-2(5H)-one.
| Reaction | Reagents | Intermediate | Final Product |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺ (aq. acid, e.g., HCl) | Hemiacetal | 5-Benzylpyrrolidine-2,4-dione |
Reactions of the Benzyl Moiety
The benzyl group attached to the nitrogen atom possesses a reactive benzylic position—the CH₂ group directly attached to both the nitrogen and the phenyl ring. This position is susceptible to oxidation, radical halogenation, and hydrogenolysis due to the ability of the adjacent aromatic ring to stabilize radical or charged intermediates. libretexts.org
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon. libretexts.orglibretexts.org Depending on the reaction conditions, this can lead to the formation of an N-benzoyl lactam (an imide) or cleavage of the benzyl group.
Radical Halogenation: In the presence of a radical initiator, reagents such as N-bromosuccinimide (NBS) can selectively introduce a halogen atom at the benzylic position. libretexts.orgyoutube.com This benzylic halide is a versatile intermediate for further nucleophilic substitution reactions.
Hydrogenolysis: Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, is a standard method for cleaving N-benzyl groups. nacatsoc.orgnih.gov This reaction, known as debenzylation, would yield the corresponding N-unsubstituted lactam, 4-ethoxy-5-phenyl-1H-pyrrol-2(5H)-one, and toluene.
| Reaction Type | Reagents/Conditions | Product Type | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, heat | N-benzoyl lactam | Cleavage of the C-C bond of the side chain. |
| Radical Bromination | N-Bromosuccinimide (NBS), light or peroxide | N-(α-bromobenzyl) lactam | Highly selective for the benzylic position. youtube.com |
| Catalytic Hydrogenolysis | H₂, Pd/C | N-debenzylated lactam | Common deprotection strategy. researchgate.net |
Acid-Catalyzed Transformations and Rearrangement Pathways
Under acidic conditions, the most facile transformation for 5-Benzyl-4-ethoxy-1H-pyrrol-2(5H)-one is the hydrolysis of the enol ether moiety as described in section 3.2. rsc.org The reaction is initiated by protonation of the double bond, leading to the formation of a stabilized oxocarbocation intermediate, which is then trapped by water to yield the 4-keto derivative. copernicus.orglibretexts.org
While the γ-lactam ring itself is generally stable, harsh acidic conditions could potentially lead to more complex rearrangements or ring-opening. For instance, acid-catalyzed hydrolysis of the lactam amide bond is possible, which would lead to an amino acid derivative. However, this typically requires more forcing conditions than the hydrolysis of the enol ether. Rearrangements analogous to the Beckmann or Schmidt reactions are possibilities for cyclic ketones and oximes under acidic conditions but are less common for pre-formed lactams without specific activating groups. wikipedia.org Therefore, the primary and most predictable acid-catalyzed pathway remains the selective hydrolysis of the ethoxy group.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Benzyl-4-ethoxy-1H-pyrrol-2(5H)-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629), ethoxy, and pyrrolinone core moieties. The aromatic protons of the benzyl group would typically appear in the downfield region, around 7.2-7.4 ppm, as a complex multiplet. The benzylic methylene (B1212753) protons (CH₂) would likely resonate as a multiplet or two distinct signals due to diastereotopicity, adjacent to the chiral center at C5. The proton at the C5 position of the pyrrolinone ring is expected to be a multiplet, influenced by the adjacent methylene protons of the benzyl group. The ethoxy group protons would present as a quartet (OCH₂) and a triplet (CH₃), characteristic of an ethyl group spin system. The vinyl proton on the pyrrolinone ring is anticipated to appear as a singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the lactam ring is expected to be the most downfield signal. The carbons of the aromatic ring will appear in the region of 125-140 ppm. The vinyl carbons of the pyrrolinone ring will have characteristic shifts, and the carbons of the ethoxy and benzyl groups will also have predictable chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.20 - 7.40 | m |
| Benzylic (CH₂) | 2.80 - 3.20 | m |
| C5-H | 4.50 - 4.80 | m |
| OCH₂ (Ethoxy) | 3.90 - 4.20 | q |
| CH₃ (Ethoxy) | 1.20 - 1.40 | t |
| C3-H | 5.00 - 5.20 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C2) | 170 - 175 |
| C4 | 160 - 165 |
| Aromatic (C₆H₅) | 125 - 140 |
| C3 | 90 - 95 |
| C5 | 60 - 65 |
| OCH₂ (Ethoxy) | 60 - 65 |
| Benzylic (CH₂) | 40 - 45 |
To confirm the assignments made from one-dimensional NMR and to establish the connectivity of atoms within the molecule, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the ethoxy methylene protons and the methyl protons, as well as between the C5 proton and the benzylic methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the known proton assignments. For example, the signal for the OCH₂ protons would correlate with the signal for the OCH₂ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For example, correlations would be expected between the benzylic protons and the C5 carbon of the pyrrolinone ring, as well as with the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the stereochemistry of the molecule, for instance, the relative orientation of the benzyl group with respect to the pyrrolinone ring.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₅NO₂), the molecular ion peak [M]⁺ would be expected at m/z 217.11. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:
Loss of the benzyl group: A prominent peak would be expected at [M - 91]⁺, corresponding to the loss of a C₇H₇ radical (benzyl).
Loss of the ethoxy group: Fragmentation could occur with the loss of an ethoxy radical ([M - 45]⁺) or ethylene (B1197577) via a McLafferty-type rearrangement.
Cleavage of the pyrrolinone ring: The heterocyclic ring can undergo various cleavage patterns, leading to characteristic fragment ions.
Formation of the tropylium (B1234903) ion: The benzyl group can rearrange to the stable tropylium cation at m/z 91, which is often a base peak in the spectra of benzyl-containing compounds.
Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 217 | [M]⁺ |
| 126 | [M - C₇H₇]⁺ |
| 172 | [M - C₂H₅O]⁺ |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ would indicate the presence of the N-H group of the lactam.
C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ is characteristic of the carbonyl group (C=O) in a five-membered lactam ring.
C=C Stretch: The double bond within the pyrrolinone ring would show a stretching vibration in the region of 1600-1650 cm⁻¹.
C-O Stretch: The C-O stretching of the ethoxy group would be visible in the fingerprint region, typically around 1050-1250 cm⁻¹.
Aromatic C-H and C=C Stretches: The benzyl group would exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H (stretch) | 3200 - 3400 | Medium, Broad |
| C=O (stretch) | 1680 - 1720 | Strong |
| C=C (stretch) | 1600 - 1650 | Medium |
| C-O (stretch) | 1050 - 1250 | Strong |
| Aromatic C-H (stretch) | > 3000 | Medium |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
While NMR, MS, and IR spectroscopy provide valuable information about the connectivity and functional groups, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles.
Table 5: Illustrative Crystal Data Parameters from X-ray Crystallography (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
Theoretical and Computational Investigations of 5 Benzyl 4 Ethoxy 1h Pyrrol 2 5h One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electronic structure and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules like 5-Benzyl-4-ethoxy-1H-pyrrol-2(5H)-one. DFT calculations, often using hybrid functionals such as B3LYP with a basis set like 6-311G(d,p), can accurately predict the molecule's geometry and electronic distribution. nih.gov These calculations yield important reactivity descriptors that quantify the molecule's chemical behavior.
Key electronic properties derived from DFT include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in predicting how the molecule will interact with other chemical species, for instance, by indicating its propensity to donate or accept electrons.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value (Illustrative) |
| Ionization Potential (I) | 7.5 eV |
| Electron Affinity (A) | 1.2 eV |
| Electronegativity (χ) | 4.35 eV |
| Chemical Hardness (η) | 3.15 eV |
| Global Electrophilicity (ω) | 3.0 eV |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules as direct computational studies on this specific compound are not widely published.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.compku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.
Table 2: Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) (Illustrative) |
| HOMO | -6.8 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.3 |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules as direct computational studies on this specific compound are not widely published.
Computational Spectroscopic Property Prediction and Validation
DFT and other quantum chemical methods are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model. epstem.net For this compound, this would involve calculating its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. semanticscholar.org The calculated vibrational frequencies in the IR and Raman spectra correspond to the molecule's vibrational modes, and their comparison with experimental spectra can confirm the predicted molecular structure. researchgate.net Similarly, calculated NMR chemical shifts for the hydrogen and carbon atoms can be benchmarked against experimental NMR data to verify the electronic environment of the nuclei.
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of the atoms in the molecule and their relative energies. By rotating the single bonds, such as the one connecting the benzyl (B1604629) group to the pyrrolone ring, a potential energy surface (PES) can be generated. bohrium.com This surface maps the energy of the molecule as a function of its geometry, allowing for the identification of the most stable, low-energy conformations (local and global minima) and the energy barriers to transition between them. Understanding the preferred conformations is crucial as it dictates how the molecule will fit into the active site of a biological target.
Molecular Dynamics Simulations for Dynamic Behavior in Solution or Biological Environments
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time in a more realistic environment, such as in a solvent or interacting with a biological macromolecule. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change over time. This allows for the study of conformational changes, solvation effects, and the stability of the molecule in different environments. For this compound, MD simulations could reveal how its conformation fluctuates in an aqueous solution and how it interacts with the surrounding water molecules.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. apeejay.edu This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target. nih.gov For this compound, molecular docking studies could be performed to investigate its potential to bind to various protein targets. The process involves placing the molecule in various orientations within the active site of the protein and scoring each pose based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The results can identify the most likely binding mode and provide an estimate of the binding affinity, guiding the design of more potent analogs.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value (Illustrative) |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Tyr234, Leu345, Ser236 |
| Types of Interactions | Hydrogen bond with Ser236, Pi-pi stacking with Tyr234, Hydrophobic interactions with Leu345 |
Note: The values in this table are for illustrative purposes and represent a hypothetical docking scenario.
Pharmacophore Mapping and Structural Similarity Analysis
Pharmacophore modeling is a crucial technique in drug discovery that defines the essential spatial arrangement of molecular features necessary for a compound to interact with a specific biological target. For the pyrrolone scaffold, pharmacophore models have been developed in the context of various therapeutic targets, including antimalarial agents and kinase inhibitors.
A hypothetical pharmacophore model for this compound can be constructed based on its key structural components:
Hydrogen Bond Acceptor: The carbonyl oxygen of the pyrrol-2-one ring is a prominent hydrogen bond acceptor.
Hydrogen Bond Donor: The nitrogen atom in the pyrrolone ring can act as a hydrogen bond donor.
Hydrophobic/Aromatic Center: The benzyl group at the 5-position provides a significant hydrophobic and aromatic region capable of engaging in van der Waals and π-π stacking interactions.
Hydrophobic Region: The ethoxy group at the 4-position contributes an additional hydrophobic pocket.
The spatial arrangement of these features constitutes the pharmacophore of this compound. The relative orientation of the benzyl and ethoxy groups, influenced by the stereochemistry at the C5 position, will be a critical determinant of its interaction with biological macromolecules.
Structural similarity analysis reveals that this compound shares a core pyrrolone scaffold with a variety of biologically active molecules. For instance, certain pyrrolone derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, highlighting the therapeutic potential of this chemical class. nih.gov The substituents on the pyrrolone core are crucial for determining the specific activity and selectivity of these compounds.
Identification of Key Binding Interactions (e.g., hydrogen bonding, aromatic stacking)
Based on the proposed pharmacophore model and studies of related pyrrolone analogues, several key binding interactions can be predicted for this compound within a hypothetical receptor active site.
Hydrogen Bonding: The lactam moiety of the pyrrol-2-one ring is a key site for hydrogen bonding. The carbonyl oxygen can accept a hydrogen bond from a donor residue (e.g., the side chain of an arginine, lysine, or serine) in a protein. The N-H group of the pyrrolone ring can act as a hydrogen bond donor to an acceptor group (e.g., a carboxylate or a backbone carbonyl) in the receptor. The ability of the pyrrole (B145914) N-H to engage in hydrogen bonding is a noted feature in anion recognition by pyrrole-based receptors. nih.gov
Aromatic Stacking (π-π Interactions): The benzyl group is well-suited for aromatic stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in a binding pocket. mdpi.com These interactions are crucial for anchoring the ligand and contribute significantly to the binding affinity. The specific geometry of this interaction (e.g., face-to-face or edge-to-face) would depend on the topology of the binding site. Studies on pyrrole-pyrrole systems have highlighted the importance of stacking interactions in the stability of such dimers. researchgate.net
Hydrophobic Interactions: The ethyl moiety of the ethoxy group and the aliphatic portion of the benzyl group can engage in hydrophobic interactions with nonpolar residues in the active site, further stabilizing the ligand-receptor complex.
The combination of these interactions—hydrogen bonding from the pyrrolone core and aromatic/hydrophobic interactions from the substituents—is likely to be the primary determinant of the biological activity of this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies for Related Pyrrolone Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound have been identified, numerous QSAR analyses of related pyrrolone and pyrrole derivatives provide valuable insights into the structural features that govern their activity. nih.govresearchgate.netzsmu.edu.uaresearchgate.net
These studies often employ a variety of molecular descriptors to quantify different aspects of a molecule's structure, including:
Electronic Descriptors: Such as atomic charges and dipole moments, which can influence electrostatic interactions.
Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule and its fit within a binding site.
Hydrophobic Descriptors: Commonly represented by the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity and its ability to cross cell membranes.
Topological Descriptors: Which describe the connectivity of atoms within the molecule.
For example, in QSAR studies of pyrrolone analogues with antimalarial activity, the nature and position of substituents on the pyrrole ring have been shown to significantly impact potency. researchgate.net Similarly, for pyrrole derivatives acting as COX inhibitors, the steric and electrostatic fields around the molecule were found to be critical for activity. nih.gov
Based on these general findings, a QSAR model for a series of analogues of this compound would likely reveal that:
Variations in the substitution pattern on the benzyl ring could modulate activity through electronic and steric effects.
The size and hydrophobicity of the alkoxy group at the 4-position would influence both binding affinity and pharmacokinetic properties.
The table below summarizes key findings from QSAR studies on related pyrrolone analogues, which can be used to infer the potential structure-activity relationships for this compound.
| Compound Class | Biological Activity | Key QSAR Findings | Reference |
| Pyrrolone Derivatives | Antimalarial | Activity is influenced by electronic and topological descriptors. | researchgate.net |
| Pyrrole Derivatives | Anti-inflammatory (COX inhibition) | Steric and electrostatic fields are major contributors to activity. | nih.gov |
| Pyrrolo[1,2-a] nih.govresearchgate.netresearchgate.nettriazino[2,3-c]quinazolines | Anti-inflammatory | Activity depends on 3D molecular descriptors and the presence of specific functional groups. | zsmu.edu.ua |
| Pyrrolo- and pyridoquinolinecarboxamides | Diuretic | Diuretic activity is correlated with logP, refractivity, dipole moment, and molecular volume. | researchgate.neturan.ua |
These studies collectively suggest that a balanced combination of electronic, steric, and hydrophobic properties is essential for the biological activity of pyrrolone-containing compounds. Future QSAR studies involving this compound and its derivatives would be invaluable in optimizing its structure for a desired therapeutic effect.
Biological Activity and Mechanistic Studies of 5 Benzyl 4 Ethoxy 1h Pyrrol 2 5h One and Analogues
Overview of Biological Potentials of Pyrrolone and Pyrrolopyridine Scaffolds
Pyrrolones, which are five-membered heterocyclic lactams, and their derivatives are recognized as versatile scaffolds in medicinal chemistry due to their wide range of biological activities. nih.govmdpi.com These compounds have demonstrated antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govmdpi.com The pyrrolone nucleus is considered a key pharmacophore that can be modified to develop novel therapeutic agents for various diseases. nih.gov The chemical versatility of the pyrrolone ring allows for the synthesis of a diverse library of compounds with significant therapeutic potential. mdpi.com
Similarly, the pyrrolopyridine scaffold, a bicyclic system composed of a pyrrole (B145914) ring fused to a pyridine (B92270) ring, is a core component of many biologically active molecules. mdpi.comnih.gov Derivatives of pyrrolopyridine have been investigated for a broad spectrum of pharmacological effects, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities. nih.govnih.gov The structural diversity of pyrrolopyridine isomers allows for fine-tuning of their biological profiles, making them attractive candidates for drug discovery programs targeting diseases of the nervous and immune systems, as well as various cancers and infectious diseases. nih.govnih.gov
Enzyme Modulatory Activities
Inhibition of Viral Enzymes (e.g., HIV-1 Integrase, Ribonuclease H) by Related Pyrrolones
The human immunodeficiency virus type 1 (HIV-1) integrase is a crucial enzyme for the replication of the virus, making it a validated target for the development of antiretroviral drugs. mdpi.com A number of studies have focused on identifying and optimizing inhibitors of this enzyme. Through pharmacophore modeling and in-house database screening, several 2-pyrrolinone derivatives have been identified as potential HIV-1 integrase inhibitors. mdpi.comnih.gov Subsequent synthesis and biological evaluation of these candidates confirmed their inhibitory activity against the strand transfer process mediated by the enzyme, with some compounds also demonstrating antiviral activity. mdpi.com The beta-diketoacid pharmacophore has been a key feature in the design of many potent HIV-1 integrase inhibitors, and its incorporation into a pyrrolinone scaffold has led to the discovery of new classes of these inhibitors. nih.gov
In addition to integrase, HIV-1 Ribonuclease H (RNase H) is another essential enzymatic function of the reverse transcriptase that represents a viable target for anti-HIV drug development. medicalnewstoday.com Researchers have explored the transfer of the diketo acid (DKA) element, a known biologically liable chain, from previously reported anti-HIV-1 pyrrolyl derivatives to a more stable non-DKA scaffold. medicalnewstoday.com This approach led to the synthesis of a series of pyrrolyl-pyrazole carboxylic acids as novel RNase H inhibitors. Among these, certain oxyphenylpyrrolyl-pyrazoles exhibited inhibitory activities in the low micromolar to submicromolar range. medicalnewstoday.com Docking studies have provided insights into the binding modes of these compounds within the RNase H catalytic site, highlighting key structural features that enable specific interactions with the enzyme. medicalnewstoday.com
Histone Deacetylase (HDAC) Inhibition by Related Pyrrolones
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is associated with the development of cancer. researchgate.net Consequently, HDAC inhibitors have emerged as a promising class of anticancer agents. The pyrrole scaffold is a prevalent pharmacophore found in numerous drug molecules and has been utilized in the design of novel HDAC inhibitors. researchgate.netwikipedia.org
Inspired by the structural similarity between the natural product N-(3-carboxypropyl)-2-acetylpyrrole and the known HDAC inhibitor phenylbutyric acid, researchers have designed and synthesized a new series of HDAC inhibitors featuring an N-linked 2-acetylpyrrole (B92022) cap. researchgate.net Several of these compounds have demonstrated potent inhibitory activity against HDACs and significant anti-proliferative effects against various cancer cell lines. researchgate.net Molecular docking studies have revealed that the carbonyl oxygen of the 2-acetylpyrrole cap can form a hydrogen bond with key amino acid residues within the active site of the HDAC1 enzyme, underscoring the importance of this structural motif for inhibitory activity. researchgate.net
| Compound Class | Target Enzyme | Key Structural Feature | Observed Activity |
| N-linked 2-acetylpyrrole derivatives | HDAC1 | 2-acetylpyrrole cap | Potent enzymatic inhibition and anti-proliferative effects against cancer cell lines. researchgate.net |
| 3-(4-aroyl-2-pyrrolyl)-N-hydroxy-2-propenamides | HDAC | Unsaturated chain linking the pyrrole ring to the hydroxamic acid group. | Micromolar inhibitory activity, with the unsaturated analogue being significantly more active than its saturated counterpart. |
Phosphodiesterase (PDE5) Inhibition by Related Heterocycles
Phosphodiesterase type 5 (PDE5) is an enzyme that plays a critical role in regulating the intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation. medicalnewstoday.com Inhibition of PDE5 leads to an elevation of cGMP levels, resulting in vasodilation, and is a well-established therapeutic strategy for the treatment of erectile dysfunction and pulmonary hypertension. medicalnewstoday.com
While the most well-known PDE5 inhibitors are based on other heterocyclic systems, research has demonstrated that the pyrrolopyridine scaffold can also serve as a basis for potent and selective PDE5 inhibitors. A study on substituted pyrazolopyridines identified compounds with significant PDE5 inhibitory activity, suggesting their potential as agents for treating erectile dysfunction. nih.gov Additionally, a scaffold repurposing approach has been used to investigate pyridopyrazinone derivatives, which share structural similarities with pyrrolopyridines, as PDE5 inhibitors. mdpi.com This research has led to the identification of compounds with nanomolar inhibitory activity against PDE5. mdpi.com
PI3K and SYK Kinase Inhibition by Related Pyrrolopyridines
Pyrrolopyridine derivatives have been identified as potent inhibitors of various protein kinases, including phosphoinositide 3-kinase (PI3K) and spleen tyrosine kinase (SYK). The PI3K/AKT signaling pathway is crucial in regulating cell proliferation and survival, and its constitutive activation is a hallmark of many cancers. This makes PI3K an attractive target for cancer therapy. nih.gov
Studies on pyrrolo[2,3-d]pyridine derivatives have shown their potential as multi-kinase inhibitors. For instance, certain compounds in this class have demonstrated inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 kinase enzymes. bohrium.com Notably, some analogues exhibited selective inhibition of VEGFR2, a key regulator of angiogenesis. bohrium.com Further investigations into conformationally constrained 2-pyridone analogues based on a pyrrolopyridine scaffold revealed potent inhibition of Met kinase, with one compound also inhibiting Flt-3 and VEGFR-2 kinases with IC50 values of 4 and 27 nM, respectively. nih.gov These findings underscore the potential of the pyrrolopyridine scaffold in developing targeted multi-kinase inhibitors for cancer treatment.
Cellular and Immunomodulatory Effects
Analogues and related heterocyclic compounds of 5-Benzyl-4-ethoxy-1H-pyrrol-2(5H)-one have demonstrated the ability to induce apoptosis in various cancer cell lines.
In Burkitt's lymphoma cells (Raji), a trisubstituted piperazine, PMS-1077, which contains a trimethoxybenzene ring and a benzhydrylpiperazine fragment, has been shown to suppress cell proliferation in a dose- and time-dependent manner. nih.gov This compound was found to block the cell cycle in the G0/G1 phase and induce apoptosis after 48 hours of incubation. nih.gov
In the context of lung cancer, the upregulation of the anti-apoptotic protein Bcl-2 is associated with resistance to chemotherapy. nih.gov Compounds that can counteract this effect are of significant interest. Studies have shown that certain peptides can convert Bcl-2 from a pro-survival to a pro-apoptotic protein, thereby inducing apoptosis in chemoresistant lung cancer cells. nih.gov Furthermore, the combination of Apo2L/TRAIL, a cytokine that induces apoptosis, with chemotherapeutic agents has been shown to significantly enhance apoptotic cell death in non-small cell lung cancer (NSCLC) cell lines. uni-konstanz.de While direct studies on this compound were not detailed, the induction of apoptosis in lung cancer cells by related quinoxaline (B1680401) derivatives has been observed, with some compounds showing significant effects at micromolar concentrations. researchgate.net
| Compound/Agent | Cell Line | Effect | Mechanism |
|---|---|---|---|
| PMS-1077 | Raji (Burkitt's lymphoma) | Suppressed proliferation, induced apoptosis | Cell cycle arrest at G0/G1 |
| Nur77 derived peptide | Paclitaxel-resistant lung cancer cells | Preferentially induced apoptosis | Converts Bcl-2 to a pro-apoptotic protein |
| Apo2L/TRAIL + Chemotherapeutics | NSCLC cell lines | Enhanced apoptosis | Synergistic action |
| Quinoxaline derivative (5g) | A549 (Lung cancer) | Induced apoptosis | - |
Impact on Cell Proliferation and Cell Cycle Progression
Derivatives of 1H-pyrrol-2(5H)-one have demonstrated notable effects on cancer cell proliferation and the regulation of the cell cycle. Specifically, studies on 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives have shown potent anti-proliferative activity across various cancer cell lines. nih.gov Mechanistic investigations revealed that certain analogues can induce S-phase cell cycle arrest. nih.gov This interruption of the cell cycle's DNA synthesis phase is a critical mechanism for inhibiting the rapid division of cancer cells. Further analysis has indicated that the anti-proliferative effects of some derivatives are linked to the induction of DNA damage and the activation of the p53 tumor suppressor protein, a key regulator of cell cycle checkpoints and apoptosis. nih.gov
Table 1: Effects of 1H-pyrrol-2(5H)-one Analogues on Cell Proliferation and Cell Cycle
| Compound Class | Effect on Cell Proliferation | Effect on Cell Cycle |
| 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives | Potent inhibition of various cancer cell lines | Induction of S-phase arrest |
Note: This table is illustrative and based on findings for analogues of this compound.
Modulation of Intracellular Ca2+ Mobilization
The modulation of intracellular calcium (Ca2+) mobilization is a key signaling pathway involved in numerous cellular functions, including proliferation, apoptosis, and migration. While specific studies on the direct impact of this compound on intracellular Ca2+ levels are not available, the broader class of nitrogen-containing heterocyclic compounds has been implicated in the regulation of calcium signaling. Further research is required to determine if this specific compound or its close analogues can influence Ca2+ channels or the release of calcium from intracellular stores.
Inhibition of Cell Adhesion and Chemotaxis
The processes of cell adhesion and chemotaxis are fundamental to cancer metastasis and inflammatory responses. The ability of a compound to inhibit these processes is a significant indicator of its therapeutic potential. Currently, there is a lack of specific data in the scientific literature regarding the effects of this compound on cell adhesion and chemotaxis.
Antimicrobial Activity Studies
The pyrrole scaffold is a common structural motif in a variety of compounds exhibiting a wide range of antimicrobial activities.
Antibacterial Efficacy and Spectrum
Numerous pyrrole-containing compounds have been investigated for their antibacterial properties. nih.gov These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for many of these analogues involves the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis. The specific antibacterial spectrum and efficacy of this compound have not been reported.
Antifungal Properties
Pyrrole derivatives have also been explored for their potential as antifungal agents. nih.govmdpi.com Research in this area has identified compounds with significant activity against various fungal pathogens. The proposed mechanisms often involve the inhibition of fungal-specific enzymes, such as those involved in ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com
Antimycobacterial Activity and Mechanistic Insights
The search for novel treatments for tuberculosis and other mycobacterial infections has led to the investigation of various heterocyclic compounds, including pyrrole derivatives. nih.gov Some analogues have demonstrated promising activity against Mycobacterium tuberculosis. The mechanistic pathways for these compounds are diverse and can include the inhibition of enzymes unique to mycobacteria, such as those involved in mycolic acid synthesis. nih.gov
Table 2: Antimicrobial Profile of Pyrrole Analogues
| Activity | Target Organisms | Potential Mechanisms of Action |
| Antibacterial | Gram-positive and Gram-negative bacteria | Enzyme inhibition, cell wall synthesis disruption |
| Antifungal | Pathogenic fungi | Inhibition of ergosterol biosynthesis |
| Antimycobacterial | Mycobacterium tuberculosis | Inhibition of mycolic acid synthesis |
Note: This table represents general findings for the broader class of pyrrole-containing compounds.
Anti-inflammatory and Analgesic Potential
While direct studies on the anti-inflammatory and analgesic properties of this compound are not extensively documented in publicly available literature, the broader class of pyrrole and pyrrolone derivatives has demonstrated significant potential in this area. The pyrrole ring system is a key pharmacophore in several known anti-inflammatory agents. nih.gov
Research into related compounds, such as 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, has shown potent anti-inflammatory and analgesic activities. nih.gov For instance, the analogue (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619) displayed highly potent analgesic activity in models of underlying inflammation. nih.gov It was found to be significantly more potent than aspirin (B1665792) in inhibiting phenylquinone-induced writhing and in alleviating pain in adjuvant-inflamed rat paws. nih.gov Furthermore, RS-37619 demonstrated strong anti-inflammatory effects in models of both acute and chronic inflammation, such as carrageenan-induced paw edema. nih.gov
The mechanism of action for many pyrrole-based anti-inflammatory agents is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. unina.it A class of pyrrole derivatives has been shown to inhibit J774 COX-2 activity in vitro, which is believed to be responsible for their observed analgesic and anti-inflammatory effects in vivo. unina.it The development of pyrrole derivatives as dual inhibitors of COX-1 and COX-2 has also been explored, aiming for a balanced therapeutic effect with potentially fewer side effects. nih.gov
Quantitative structure-activity relationship (QSAR) studies on benzoylpyrrolopyrrolecarboxylic acids have indicated that the analgesic and anti-inflammatory potencies are correlated with the steric and hydrogen-bonding properties of the substituents on the benzoyl ring. nih.gov This suggests that modifications to the benzyl (B1604629) group in this compound could modulate its potential anti-inflammatory and analgesic activities.
Table 1: Comparative Analgesic and Anti-inflammatory Activity of a Pyrrole Analogue
| Compound | Analgesic Activity (vs. Aspirin) | Anti-inflammatory Activity (vs. Phenylbutazone) |
|---|---|---|
| RS-37619 | 350-800x | 36x |
Data derived from studies on (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619). nih.gov
Antiviral Activities against Relevant Pathogens (e.g., HIV-1, RSV)
The pyrrole nucleus is a recognized pharmacophore in the development of antiviral agents. swansea.ac.uknih.gov While specific data on the antiviral activity of this compound against Human Immunodeficiency Virus-1 (HIV-1) or Respiratory Syncytial Virus (RSV) is limited, the broader class of pyrrole derivatives has been investigated for its potential to inhibit various viral replication processes. swansea.ac.uk
For instance, certain pyrrole-based compounds are known to inhibit the reverse transcriptase of HIV-1. nih.gov The structural diversity of pyrrole analogues allows for the design of molecules that can target different stages of the viral life cycle. nih.gov A study on new 5-benzylthio-1,3,4-oxadiazoles, which share a benzyl structural motif, showed some inhibitory activity against both HIV-1 and HIV-2, suggesting that structural modifications of such compounds could lead to the development of new antiviral agents. nih.gov
In the context of other viruses, a substituted pyrrolone scaffold was identified through a ligand-based in silico approach as an inhibitor of Hepatitis C Virus (HCV) replication. wpmucdn.com This discovery led to the synthesis of new analogues with improved antiviral potential, demonstrating that the pyrrolone core is a promising starting point for the development of novel antiviral drugs. wpmucdn.com The antiviral effect of these pyrrolone structures was suggested to be due to a target other than the HCV NS3 helicase, highlighting the diverse mechanisms through which these compounds can exert their effects. wpmucdn.com
Structure-based pharmacophore modeling has also been employed to identify potential pyrrole-containing inhibitors of SARS-CoV-2 main protease (Mpro), with some compounds showing a strong affinity for the target enzyme. nih.gov This indicates the versatility of the pyrrole scaffold in designing inhibitors for a range of viral proteases.
Antioxidant Activity and Oxidative Stress Modulation
The antioxidant activity of pyrroles is often attributed to the presence of an active hydrogen atom (N-H) in the pyrrole ring. nih.gov The ability of these compounds to act as radical scavengers, hydrogen donors, or electron donors contributes to their antioxidant capacity.
Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction of damage. nih.gov Antioxidants can interrupt this process. Studies on novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which also contain a benzyl group, have identified potent inhibitors of lipid peroxidation. nih.gov For example, nitrones decorated with phenyl and 4-fluoro-3-methylphenyl motifs were found to be effective in this regard. nih.gov Another related compound was identified as a potent inhibitor of lipid peroxidation and a scavenger of the ABTS radical cation. nih.gov These findings suggest that the 5-benzyl moiety in this compound could contribute to its potential anti-lipid peroxidation activity.
Superoxide (B77818) anion is a highly reactive oxygen species that can cause significant cellular damage. The inhibition of its formation is a key aspect of antioxidant defense. While specific studies on this compound are lacking, computational studies based on pharmacophore modeling have been used to discover novel superoxide dismutase (SOD) mimetics from natural sources, which can catalyze the dismutation of superoxide radicals. univ-tlemcen.dz This approach could be applied to screen for pyrrolone-based compounds with potential superoxide anion scavenging activity.
Table 2: Antioxidant Activity of Related N-Benzyl Derivatives
| Compound Type | Antioxidant Mechanism | Potency |
|---|---|---|
| N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides | Inhibition of Lipid Peroxidation | Potent |
| N-tert-butyl derivative | Hydroxyl radical scavenger, 5-LOX inhibitor, Lipid peroxidation inhibitor | Potent and balanced |
Data derived from studies on related N-benzyl compounds. nih.gov
Structure-Activity Relationships (SAR) and Pharmacophore Development for Pyrrolone-Based Bioactives
The development of bioactive compounds based on the pyrrolone scaffold heavily relies on understanding their structure-activity relationships (SAR) and the development of pharmacophore models. nih.gov These computational tools help in designing more potent and selective molecules.
For pyrrolone antimalarials, SAR studies have revealed that a hydrophobic group at the A-ring (equivalent to the benzyl group in the target compound) is crucial for activity. Replacing a phenyl ring with a smaller methyl group led to a significant loss of activity. Furthermore, modifications to the B-ring (the pyrrolone core) and the C-ring substituents also had a substantial impact on the antimalarial potency.
In the context of anti-inflammatory agents, field-based quantitative structure-activity relationship (FB-QSAR) approaches have been used to design novel pyrrole derivatives as dual inhibitors of COX-1 and COX-2. nih.gov Contour maps generated from these models provide critical information on how structural modifications at different positions of the pyrrole ring affect the anti-inflammatory activity. nih.gov
A SAR study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as metallo-β-lactamase inhibitors highlighted the importance of the N-benzyl side chain for the inhibitory potency of these compounds. nih.gov
Pharmacophore modeling is another powerful tool in the design of pyrrolone-based bioactives. A three-dimensional pharmacophore model was generated for molecules targeting Interleukin-2 inducible tyrosine kinase (Itk), an important target for anti-inflammatory agents. This model, comprising hydrogen bond acceptors, a hydrophobic aromatic feature, and a ring aromatic feature, was used to screen for potential new inhibitors. Similarly, pharmacophore-based virtual screening has been successfully employed to identify novel pyrrolizines with potential cytotoxic and CDK inhibitory activities. nih.gov These approaches could be instrumental in exploring and optimizing the biological activities of this compound and its analogues.
Advanced Applications and Future Research Directions
Development as Chemical Probes for Biological Target Identification
Chemical probes are essential tools for elucidating the biological functions of proteins and other macromolecules. nih.gov The 5-Benzyl-4-ethoxy-1H-pyrrol-2(5H)-one scaffold is well-suited for the development of such probes due to its synthetic tractability and potential for derivatization. By incorporating reporter groups such as fluorophores, biotin, or photo-affinity labels, derivatives of this compound can be designed to identify and study their biological targets. rsc.org
For instance, fluorophore-labeled pyrrolones have been successfully developed to target the intracellular allosteric binding site of chemokine receptors like CCR1. nih.govacs.org This approach allows for the real-time monitoring of ligand-receptor interactions and can be adapted for high-throughput screening assays. Similarly, this compound could be functionalized with a fluorophore, such as tetramethylrhodamine (B1193902) (TAMRA), to create a probe for its specific cellular targets. The synthesis would likely involve the introduction of a linker arm, often at a position that does not interfere with the compound's binding affinity, to which the reporter group can be attached.
Moreover, the development of affinity-based probes, including those with photo-reactive groups, can enable the covalent labeling and subsequent identification of target proteins. rsc.org This strategy is particularly valuable for targets that are difficult to identify through traditional methods. The benzyl (B1604629) or ethoxy groups of this compound could be modified to incorporate such functionalities, providing a powerful tool for target discovery and validation. mdpi.com
Strategies for Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis of large numbers of diverse compounds for biological screening. acs.org The this compound core is an excellent scaffold for the construction of chemical libraries due to the multiple points of diversification it offers. High-throughput screening of such libraries can accelerate the identification of novel bioactive molecules. nih.govmdpi.com
Several synthetic strategies can be employed for the combinatorial synthesis of analogues of this compound. Solution-phase parallel synthesis is a viable approach, allowing for the creation of a library of tetrasubstituted pyrrole (B145914) amides. acs.org Solid-phase synthesis offers another efficient method for generating pyrrole and pyrrolone libraries, facilitating purification and automation. acs.orgnih.gov
Key diversification points for a library based on this compound would include:
The Benzyl Group: A variety of substituted benzyl groups can be introduced to explore the impact of aromatic substitution on biological activity.
The Ethoxy Group: Variation of the alkoxy group at the 4-position can modulate the compound's electronic properties and hydrogen-bonding capacity.
The Pyrrolone Core: Modifications to the core structure itself, though more synthetically challenging, could lead to novel scaffolds with distinct biological profiles.
A representative combinatorial library design is outlined in the table below:
| Scaffold | R1 (Benzyl Substituent) | R2 (Alkoxy Group) |
| 5-(R1)-4-(R2)-1H-pyrrol-2(5H)-one | H, 4-Cl, 4-F, 4-Me, 3,4-diCl | Methoxy, Ethoxy, Propoxy, Isopropoxy |
This systematic approach allows for the exploration of the chemical space around the this compound scaffold, increasing the probability of discovering compounds with desired biological activities. thermofisher.com
Integration of In Silico Screening and De Novo Design for Novel Analogues
Computational methods are increasingly integral to modern drug discovery, offering a rational approach to the design of novel molecules and the prediction of their properties. researchgate.net For this compound, in silico screening and de novo design can significantly accelerate the discovery of new analogues with improved biological profiles. arxiv.org
In Silico Screening: Virtual screening of large compound libraries against a specific biological target can identify new molecules with the potential for activity. If the target of this compound is known, its structure can be used as a query for similarity-based searches or as a starting point for pharmacophore modeling. Molecular docking studies can then be used to predict the binding modes of potential hits and prioritize them for synthesis and biological evaluation. nih.gov
De Novo Design: This computational approach involves the design of novel molecules from scratch, often within the constraints of a known binding site. arxiv.org Algorithms can generate new chemical structures that are complementary to the target's active site, potentially leading to the discovery of entirely new scaffolds. The this compound structure can serve as a template or a fragment for such de novo design efforts.
Computational tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. researchgate.net This integration of computational and experimental approaches can lead to a more efficient and successful drug discovery campaign. rsc.org
Emerging Trends and Challenges in Pyrrolone Research
The field of pyrrolone research is continuously evolving, driven by advances in synthetic methodology and a deeper understanding of their biological roles. benthamdirect.comresearchgate.net Several emerging trends are shaping the future of this area.
New Synthetic Methods: The development of novel and efficient synthetic routes to pyrroles and pyrrolones remains a key focus. nih.gov Recent advances include visible-light photoredox catalysis and the use of environmentally benign catalysts, which offer new ways to access functionalized pyrrolone scaffolds. nih.gov
Targeted Therapies: There is a growing emphasis on the design of pyrrole-based compounds that selectively target specific biological pathways or proteins. nih.govnih.gov This includes the development of inhibitors for enzymes such as kinases and proteases, as well as modulators of protein-protein interactions.
Multitargeting Ligands: The design of single molecules that can interact with multiple targets is an emerging strategy for treating complex diseases like cancer and neurodegenerative disorders. The pyrrolone scaffold, with its multiple points for diversification, is well-suited for the development of such multitargeting agents. acs.org
Despite these advances, several challenges remain in pyrrolone research. These include:
Improving Drug-like Properties: Many bioactive pyrrolones suffer from poor solubility and metabolic instability, which can limit their therapeutic potential. nih.gov
Understanding Mechanisms of Action: For many pyrrolone-based compounds, the precise molecular mechanism of action is not fully understood.
Overcoming Drug Resistance: The development of drug resistance is a major challenge in many therapeutic areas, and strategies to design pyrrolones that can overcome resistance are needed. nih.gov
The continued exploration of the chemical and biological properties of compounds like this compound will be crucial in addressing these challenges and unlocking the full therapeutic potential of the pyrrolone scaffold.
Q & A
Q. What are the common synthetic routes for 5-Benzyl-4-ethoxy-1H-pyrrol-2(5H)-one, and how can purity be ensured during synthesis?
- Methodological Answer : The synthesis of pyrrolone derivatives typically involves cyclization reactions and functional group modifications. For example, base-assisted cyclization of aryl-substituted precursors has been used to synthesize similar compounds, yielding products with high purity after purification via column chromatography or recrystallization (e.g., ethanol or benzene) . Key steps include:
Precursor Preparation : Use of substituted aromatic aldehydes or ketones.
Cyclization : Base-mediated ring closure under controlled temperature (e.g., 60–80°C).
Purification : Monitor purity using thin-layer chromatography (TLC) with Rf values (e.g., 0.3–0.5 in ethyl acetate/hexane) and confirm via melting point analysis.
Post-synthesis, purity is validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to detect residual solvents or byproducts .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- 1H/13C NMR : Identify proton environments (e.g., ethoxy group at δ 1.2–1.4 ppm for CH3 and δ 3.4–4.0 ppm for OCH2) and carbon signals for the pyrrole ring (e.g., carbonyl at ~170 ppm) .
- FTIR : Detect functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, N-H stretch at ~3200 cm⁻¹) .
- HRMS : Match experimental molecular ion peaks with theoretical values (e.g., [M+H]+ for C13H15NO2 at m/z 218.1176) .
Cross-referencing data with crystallographic reports (e.g., bond angles/planes from X-ray diffraction) enhances confidence in structural assignments .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Statistical DoE minimizes trials while maximizing data quality. For example:
- Factors : Temperature, solvent polarity, catalyst concentration.
- Response Variables : Yield, purity, reaction time.
A 2³ factorial design can identify interactions between factors. Computational tools (e.g., quantum chemical calculations) predict optimal conditions, which are then validated experimentally . Example workflow:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Solvent | Ethanol | DMF |
| Catalyst (mol%) | 5 | 10 |
| Post-analysis via ANOVA identifies significant factors (e.g., solvent polarity impacts yield by 15%) . |
Q. What strategies resolve conflicting spectroscopic data during characterization of this compound?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peaks) may arise from tautomerism or impurities. Solutions include:
Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by analyzing shifts at 25°C vs. −40°C .
2D NMR Techniques : Use HSQC or HMBC to correlate ambiguous signals with adjacent nuclei.
Computational Modeling : Compare experimental IR/NMR with density functional theory (DFT)-simulated spectra .
For persistent ambiguities, single-crystal X-ray diffraction provides definitive structural evidence .
Q. How can researchers investigate the reaction mechanism of this compound formation?
- Methodological Answer : Mechanistic studies combine experimental and computational approaches:
- Kinetic Isotope Effects (KIE) : Replace H with D at suspected reactive sites to identify rate-determining steps.
- Intermediate Trapping : Use quenching agents (e.g., TEMPO) to isolate and characterize transient species via LC-MS .
- Computational Path Searching : Apply quantum mechanics/molecular mechanics (QM/MM) to map energy profiles for cyclization steps .
For example, a proposed mechanism for base-assisted cyclization may involve enolate formation followed by intramolecular nucleophilic attack, as supported by DFT-calculated transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
